molecular formula C9H7BFNO3 B14067692 (2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid

(2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B14067692
M. Wt: 206.97 g/mol
InChI Key: SDKYBSKTDUOFHZ-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluorine atom and a furan ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Fluoro-6-(furan-2-yl)pyridin-3-yl)boronic acid lies in its combination of a fluorine atom and a furan ring attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H7BFNO3

Molecular Weight

206.97 g/mol

IUPAC Name

[2-fluoro-6-(furan-2-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H7BFNO3/c11-9-6(10(13)14)3-4-7(12-9)8-2-1-5-15-8/h1-5,13-14H

InChI Key

SDKYBSKTDUOFHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CO2)F)(O)O

Origin of Product

United States

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